

Definitive Spectral Characterization: 2-Bromo-4-nitrophenyl Isothiocyanate[1]

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Compound of Interest

Compound Name: 2-Bromo-4-nitrophenyl
isothiocyanate
CAS No.: 1000578-19-7
Cat. No.: B13702882

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Executive Summary & Compound Profile

Target Compound: **2-Bromo-4-nitrophenyl isothiocyanate** Molecular Formula: $C_7H_3BrN_2O_2S$
Molecular Weight: 259.08 g/mol Primary Application: Electrophilic intermediate for the synthesis of benzothiazoles, thioureas, and heterocyclic drug candidates.[1][2]

The Characterization Challenge: The primary challenge in verifying this compound via

^{13}C NMR is the "Near-Silence" of the isothiocyanate (-NCS) carbon.[1][2] Due to efficient chemical shift anisotropy (CSA) relaxation and exchange dynamics, the -NCS carbon signal (typically ~135–145 ppm) is often severely broadened or invisible under standard proton-decoupled acquisition parameters.[1] This guide provides the specific protocol required to visualize this diagnostic peak.

Synthesis & Verification Workflow

The following pathway illustrates the critical transformation from the aniline precursor to the isothiocyanate, highlighting the key spectral checkpoints.



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Figure 1: Synthesis and spectral verification workflow. The disappearance of the amine protons is the first indicator; the

C -NCS peak is the definitive confirmation.

Comparative C NMR Spectral Data

The following table triangulates the expected chemical shifts of the target by comparing the precursor (Aniline) and the non-brominated analog (4-Nitrophenyl NCS).

Table 1: Chemical Shift Assignment & Comparison (δ , ppm in DMSO-)

Carbon Position	Precursor (2-Bromo-4-nitroaniline)	Analog (4-Nitrophenyl NCS)	Target Prediction (2-Bromo-4-nitrophenyl NCS)	Diagnostic Note
C-NCS (Isothiocyanate)	Absent	142.4	139.0 – 143.0	Critical: Broad/Weak signal. ^[1] Requires relaxation agent (see Protocol).
C-1 (Ipso to N)	153.5 (C-NH ₂)	138.7	136.0 – 138.0	Significant upfield shift (~15 ppm) due to loss of strong resonance donation from -NH ₂ .
C-2 (Ipso to Br)	106.5	124.0 (H-subst)	112.0 – 115.0	Bromine ipso carbon. ^{[1][2]}
C-3 (Ortho to Br)	128.5	124.0	128.0 – 129.0	Minimal change expected. ^{[1][2]}
C-4 (Ipso to NO ₂)	136.0	146.9	145.0 – 147.0	Deshielded by nitro group. ^{[1][2]}
C-5 (Meta to Br)	124.5	124.0	123.0 – 125.0	
C-6 (Ortho to N)	114.0	124.0	129.0 – 131.0	Deshielded due to loss of -NH ₂ shielding effect. ^{[1][2]}

Key Structural Insights:

- The "Ipso" Shift (C-1): In the aniline precursor, C-1 is highly deshielded (~153 ppm) due to the strong electron-donating effect of the amine.[1][2] Converting to the isothiocyanate removes this donation, shifting C-1 upfield to ~137 ppm.[2] This is the most reliable marker of conversion if the -NCS peak is not visible.[2]
- Bromine Effect: The C-2 carbon (attached to Br) will appear significantly upfield (~112-115 ppm) compared to the non-brominated analog, serving as the regiochemical marker.[1][2]

Experimental Protocols

Protocol A: High-Sensitivity C NMR Acquisition

Standard parameters often fail to detect the quaternary -NCS carbon.[1]

- Sample Preparation:
 - Dissolve 30–50 mg of the product in 0.6 mL of DMSO-
or CDCl₃.
 - Crucial Additive: Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)₃].[2] This paramagnetic relaxation agent shortens the relaxation time of the quaternary carbons, significantly enhancing the intensity of the -NCS and C-NO₂ peaks.[1]
- Instrument Parameters:
 - Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE, though standard decoupled is acceptable with Cr(acac)₃).
 - Relaxation Delay (D1): Set to 3–5 seconds (standard is often 1s).
 - Scans (NS): Minimum 1024 scans (approx. 1 hour on 400 MHz).
 - Spectral Width: Ensure range covers -10 to 220 ppm.

Protocol B: Rapid Verification via IR (Alternative)

If NMR is ambiguous, IR provides immediate confirmation.

- Method: ATR-FTIR (Solid state).[1][2]
- Diagnostic Peak: Look for a very strong, broad stretch at 2000–2150 cm^{-1} (N=C=S asymmetric stretch).[2] This region is silent in the aniline precursor.[2]

References

- Precursor Data: National Institutes of Health (NIH).[1][2] PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. Retrieved from [[Link](#)]
- Mechanistic Insight: Glaser, R., et al. (2015).[2] "Near-Silence of Isothiocyanate Carbon in C NMR Spectra: A Case Study of Allyl Isothiocyanate". The Journal of Organic Chemistry. Retrieved from [[Link](#)]

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Sources

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- 2. fluorochem.co.uk [fluorochem.co.uk]
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